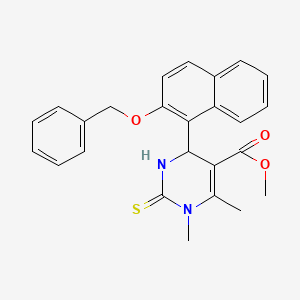
Methyl 4-(2-(benzyloxy)naphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-(benzyloxy)naphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C25H24N2O3S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(2-(benzyloxy)naphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N2O4S, with a molecular weight of approximately 366.41 g/mol. The structure includes a tetrahydropyrimidine ring and a thioxo group, which are critical for its biological activity.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : Some studies have shown that naphthoquinone derivatives can induce apoptosis by increasing intracellular ROS levels. This leads to mitochondrial dysfunction and subsequent cell death .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit thymidine phosphorylase (TP), an enzyme associated with angiogenesis and tumor growth. Inhibition of TP could lead to reduced tumor proliferation and metastasis .
- Cytotoxicity : The compound has demonstrated cytotoxic effects in various cancer cell lines through mechanisms such as DNA damage and cell cycle arrest .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant reductions in cell viability at specific concentrations. The mechanism was linked to increased ROS levels leading to apoptotic pathways activation.
Case Study 2: Thymidine Phosphorylase Inhibition
Another research project focused on the compound's ability to inhibit thymidine phosphorylase. The findings suggested that the compound could effectively reduce angiogenesis in xenograft models by targeting this enzyme, thus offering a novel approach for cancer therapy.
特性
IUPAC Name |
methyl 3,4-dimethyl-6-(2-phenylmethoxynaphthalen-1-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-16-21(24(28)29-3)23(26-25(31)27(16)2)22-19-12-8-7-11-18(19)13-14-20(22)30-15-17-9-5-4-6-10-17/h4-14,23H,15H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELNZENECXEVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1C)C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














